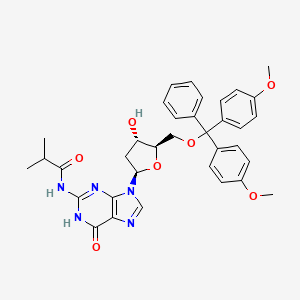

N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine

概要

説明

Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-(2-methyl-1-oxopropyl)- is a synthetic nucleoside analog. This compound is structurally related to guanosine, a naturally occurring nucleoside that plays a crucial role in various biological processes, including DNA and RNA synthesis. The modifications in this compound, such as the addition of methoxyphenyl groups and the deoxy modification, enhance its stability and potentially alter its biological activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-(2-methyl-1-oxopropyl)- involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of guanosine are protected using dimethoxytrityl chloride (DMT-Cl) to prevent unwanted reactions.

Deoxygenation: The 2’-hydroxyl group is selectively deoxygenated to form the 2’-deoxy derivative.

Introduction of Methoxyphenyl Groups: The bis(4-methoxyphenyl)phenylmethyl group is introduced at the 5’-position through a nucleophilic substitution reaction.

N-Alkylation: The N-(2-methyl-1-oxopropyl) group is introduced via an alkylation reaction using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers, high-purity reagents, and stringent reaction conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups.

Reduction: Reduction reactions can target the carbonyl group in the N-(2-methyl-1-oxopropyl) moiety.

Substitution: Nucleophilic substitution reactions can occur at the 5’-position, where the bis(4-methoxyphenyl)phenylmethyl group is attached.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like thiols and amines can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Oxidized derivatives with modified methoxyphenyl groups.

Reduction: Reduced derivatives with altered N-(2-methyl-1-oxopropyl) groups.

Substitution: Substituted products with different functional groups at the 5’-position.

科学的研究の応用

Nucleic Acid Synthesis

a. Phosphoramidite Synthesis:

N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine is commonly used as a phosphoramidite in the synthesis of oligonucleotides. Its protective groups allow for selective reactions during the synthesis process, facilitating the incorporation of guanine residues into DNA strands. The presence of the isobutyryl group enhances the solubility and stability of the oligonucleotide products, making them suitable for various applications including PCR and sequencing .

b. Stability in Oligonucleotide Formulation:

The modification with dimethoxytrityl (DMT) provides excellent protection against nucleophilic attack, which is crucial during oligonucleotide synthesis. This stability ensures higher yields and purity of synthesized products, making it a preferred choice among researchers .

Therapeutic Applications

a. Antiviral and Anticancer Research:

Research has indicated that modified nucleosides like iBu-DMT-dG can exhibit antiviral and anticancer properties. The structural modifications can enhance binding affinity to viral enzymes or cancer-related targets, potentially leading to new therapeutic agents. Studies have explored its efficacy against various viral infections and cancer cell lines, showing promising results in preclinical settings .

b. Gene Therapy:

The compound's ability to form stable interactions with complementary DNA or RNA makes it a candidate for gene therapy applications. Its incorporation into therapeutic oligonucleotides can improve their efficacy in delivering genetic material into target cells, thus enhancing gene expression or silencing unwanted genes .

Diagnostic Applications

a. Molecular Probes:

this compound can be utilized in the development of molecular probes for diagnostic assays. Its modifications allow for increased specificity and sensitivity in detecting nucleic acid sequences associated with diseases or genetic disorders .

b. Real-time PCR:

In quantitative PCR applications, this compound can be incorporated into probes or primers to improve detection capabilities. The enhanced stability and specificity contribute to more reliable quantification of target sequences in complex biological samples .

Research Case Studies

作用機序

The compound exerts its effects by incorporating into nucleic acids, thereby disrupting normal DNA and RNA synthesis. This can lead to the inhibition of viral replication and cancer cell proliferation. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.

類似化合物との比較

Similar Compounds

Guanosine: The natural nucleoside with similar structural features but lacks the synthetic modifications.

2’-Deoxyguanosine: A deoxygenated form of guanosine, similar to the 2’-deoxy modification in the compound.

O6-Methylguanine: A methylated derivative of guanine, similar to the N-(2-methyl-1-oxopropyl) modification.

Uniqueness

Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-(2-methyl-1-oxopropyl)- is unique due to its combination of modifications, which enhance its stability and biological activity. The presence of methoxyphenyl groups and the deoxy modification distinguish it from other nucleoside analogs, making it a valuable tool in research and therapeutic applications.

生物活性

N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine (abbreviated as iBu-DMT-dG) is a modified nucleoside with potential applications in biochemical and pharmaceutical research. This article explores its biological activity, solubility, stability, and potential therapeutic implications based on current literature.

- Molecular Formula : C35H37N5O7

- Molecular Weight : 639.7 g/mol

- CAS Registry Number : 68892-41-1

- Purity : ≥95%

- Solubility :

The biological activity of this compound is primarily linked to its interaction with nucleic acids and enzymes involved in DNA synthesis and repair. This compound may exhibit properties that affect the stability of nucleic acid structures and influence enzymatic reactions critical for cellular function.

Enzyme Inhibition Studies

Recent studies have indicated that derivatives of modified nucleosides can act as enzyme inhibitors. While specific data on iBu-DMT-dG is limited, related compounds have shown significant anti-cholinesterase activity, which suggests potential applications in neuropharmacology. For instance, compounds with similar structural modifications exhibited IC50 values ranging from 50 to 100 µg/mL against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Case Studies and Research Findings

-

Stabilization of Microtubules :

- Research indicates that certain nucleoside derivatives can stabilize microtubules, which are essential for cellular division and intracellular transport. In cell-based assays, compounds that stabilize microtubules were evaluated for their ability to increase acetylated α-tubulin levels, suggesting a role in cancer therapy by disrupting mitotic processes .

-

Potential Antiviral Activity :

- Modified nucleosides have been studied for their antiviral properties, particularly against RNA viruses. The mechanism often involves the incorporation of these nucleosides into viral RNA, leading to premature termination of viral replication.

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Molecular Weight (g/mol) | IC50 (AChE) | IC50 (BChE) |

|---|---|---|---|---|

| This compound | 68892-41-1 | 639.7 | TBD | TBD |

| Compound 3 (related derivative) | TBD | TBD | 50 µg/mL | 60 µg/mL |

| Standard Inhibitor | TBD | TBD | 15 µg/mL | 15 µg/mL |

Note: TBD = To Be Determined; further studies are required to establish specific IC50 values for iBu-DMT-dG.

Stability and Storage

This compound should be stored at -20°C under inert gas conditions to maintain stability over time. It has a shelf life of at least four years when stored properly .

特性

IUPAC Name |

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H37N5O7/c1-21(2)32(42)38-34-37-31-30(33(43)39-34)36-20-40(31)29-18-27(41)28(47-29)19-46-35(22-8-6-5-7-9-22,23-10-14-25(44-3)15-11-23)24-12-16-26(45-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H2,37,38,39,42,43)/t27-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQXDNUKLIDXOS-ZGIBFIJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H37N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074965 | |

| Record name | Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68892-41-1 | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-N-(2-methyl-1-oxopropyl)guanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68892-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanosine, 5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxy-N-(2-methyl-1-oxopropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068892411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-O-[bis(4-methoxyphenyl)benzyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)guanosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。